molecular formula C9H7ClN2OS B2398857 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 55327-42-9

1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2398857
CAS No.: 55327-42-9
M. Wt: 226.68
InChI Key: DZKPCKCNHUKXTN-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that features a chlorophenyl group, a sulfanyl group, and an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of 2-chlorobenzaldehyde with thiourea under acidic conditions to form the intermediate 2-chlorophenylthiourea. This intermediate is then cyclized using a suitable base, such as sodium hydroxide, to yield the desired imidazolone compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-4-one: Similar structure but with a different position of the double bond in the imidazolone ring.

    1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-2-one: Another isomer with the double bond in a different position.

    1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-3-one: Yet another isomer with a different double bond position.

Uniqueness

1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(2-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKPCKCNHUKXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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